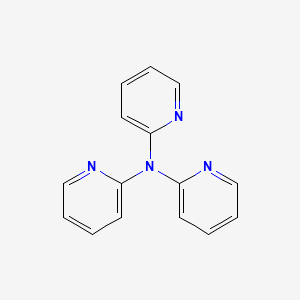

N,N-dipyridin-2-ylpyridin-2-amine

Description

Contextualization within Pyridine (B92270) Derivatives and Multidentate Ligands

N,N-dipyridin-2-ylpyridin-2-amine is a prominent member of the pyridine-containing ligand family. Pyridine, a simple aromatic heterocyclic compound with the formula C₅H₅N, serves as a fundamental building block for a vast array of more complex molecules. When multiple pyridine units are incorporated into a single molecule designed to bind to a metal center, the resulting compound is classified as a polypyridyl ligand.

This specific compound, this compound, is a classic example of a multidentate ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The "denticity" of a ligand refers to the number of donor atoms it uses to bind to the central metal. This compound is a tripodal, tetradentate ligand, meaning it has four donor atoms—the central tertiary amine nitrogen and the nitrogen atom from each of the three pyridyl groups—that can coordinate to a metal ion. wikipedia.org This structure allows it to firmly grasp a metal ion in a cage-like manner, forming highly stable complexes.

Its structure is an advancement from simpler pyridine-based ligands like 2,2'-dipyridylamine (B127440) (dpaH), a bidentate ligand, and dipicolylamine (DPA), a tridentate ligand. wikipedia.orgpolimi.it The addition of a third pyridylmethyl arm to the central nitrogen atom significantly enhances its chelating ability, influencing the geometry and stability of the resulting metal complexes. polimi.it

| Property | This compound (TPA) | 2,2'-Dipyridylamine (dpaH) |

| IUPAC Name | 1-(Pyridin-2-yl)-N,N-bis[(pyridin-2-yl)methyl]methanamine | N-(Pyridin-2-yl)pyridin-2-amine |

| Formula | C₁₈H₁₈N₄ | C₁₀H₉N₃ |

| Molar Mass | 290.37 g/mol | 171.20 g/mol |

| Appearance | White to pale brown solid | White solid |

| Melting Point | 73-77 °C | 90.5 °C |

| Denticity | Tetradentate | Bidentate |

Data sourced from multiple references. wikipedia.orgwikipedia.org

Historical Trajectories in Research Evolution of this compound

The study of polypyridyl amines has a rich history, with the parent ligand 2,2'-dipyridylamine first being prepared in 1914. nsf.gov This foundational work paved the way for the development of more complex chelating agents. The synthesis of this compound (TPA) represented a significant step in this evolution.

A common and established method for its preparation is the alkylation of 2-picolylamine (also known as 2-(aminomethyl)pyridine) with 2-picolyl chloride (2-(chloromethyl)pyridine), often in the presence of a base. wikipedia.org

Reaction Scheme: 2 C₅H₄NCH₂Cl + C₅H₄NCH₂NH₂ → (C₅H₄NCH₂)₃N + 2 HCl wikipedia.org

Early research quickly identified its potential as a robust tetradentate ligand. The tripodal arrangement of the pyridyl groups was recognized for its ability to create a specific coordination environment around a metal ion, making it an invaluable tool for inorganic chemists seeking to model the active sites of metalloenzymes and to control the steric and electronic properties of metal centers. wikipedia.org

Scope and Significance of Contemporary Research in this compound Chemistry

The significance of this compound in modern research is extensive, with its applications spanning catalysis, bioinorganic chemistry, and materials science. Its ability to form stable complexes with a wide range of transition metals is a key factor driving its continued study.

Catalysis: Metal complexes of TPA are effective catalysts for a variety of organic transformations. For instance, iron-TPA complexes have been shown to catalyze C-O bond formations, such as the hydroxylation and epoxidation of hydrocarbons, as well as C-N bond formations like the allylic amination of alkenes. researchgate.net This catalytic activity is often inspired by the function of natural enzymes.

Bioinorganic Chemistry: A primary use of TPA is as a non-porphyrin ligand to mimic the coordination environment of metal ions in biological systems. wikipedia.org By forming complexes with metals like iron, copper, and zinc, researchers can create synthetic models of the active sites of metalloproteins. researchgate.net These models are crucial for understanding the mechanisms of biological processes and for designing new molecules with specific functions.

Supramolecular Chemistry and Materials Science: The defined geometry and stability of TPA-metal complexes make them excellent building blocks for constructing larger, ordered structures known as supramolecular architectures. Furthermore, TPA and its derivatives are used in the development of functional materials. It is used as a copper ligand in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. wikipedia.org While many of its complexes are non-luminescent, certain derivatives and specific metal complexes, such as some with Rhenium(I), have been shown to exhibit luminescence, suggesting potential applications in optical materials. researchgate.net

| Research Area | Metal Ion Example | Application of the TPA-Metal Complex | Reference(s) |

| Catalysis | Iron (Fe²⁺) | Catalyzes allylic amination of alkenes and hydroxylation of hydrocarbons. | researchgate.net |

| Bioinorganic Chemistry | Copper (Cu²⁺), Zinc (Zn²⁺) | Models the active sites of metalloenzymes. | researchgate.net |

| Materials Science | Copper (Cu²⁺) | Ligand for Atom Transfer Radical Polymerization (ATRP). | wikipedia.org |

| Materials Science | Rhenium (Re¹⁺) | Forms complexes that can exhibit luminescence. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAYMYOOVXDWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306400 | |

| Record name | N,N-Di(pyridin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10428-50-9 | |

| Record name | NSC176061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Di(pyridin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N,n Dipyridin 2 Ylpyridin 2 Amine Ligands

Established Synthetic Pathways for the Core N,N-dipyridin-2-ylpyridin-2-amine Ligand

Condensation Reactions

Condensation reactions represent a classical and straightforward approach to forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of a pyrylium (B1242799) salt with a hydrazine (B178648) derivative. nih.gov For instance, 2,4,6-trimethylpyrylium salt can react with hydrazine to form the corresponding N-aminopyridinium salt, which can be a precursor to more complex amine structures. nih.gov While effective, this method's applicability can be limited by the availability of appropriately substituted pyrylium salts and the potential for side reactions. nih.gov

Nucleophilic Substitution and Coupling Approaches

Nucleophilic substitution reactions provide a powerful and widely used method for the synthesis of amines. libretexts.org The direct reaction of an alkyl halide with ammonia (B1221849) or a primary amine, a type of nucleophilic aliphatic substitution, can lead to the formation of higher substituted amines. wikipedia.org However, a significant challenge in this approach is the propensity for overalkylation, where the initially formed primary or secondary amine, being nucleophilic itself, reacts further with the alkyl halide. libretexts.orgwikipedia.org This often results in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, complicating purification. libretexts.orglibretexts.org

To circumvent the issue of overalkylation, the Gabriel synthesis offers a more controlled alternative for preparing primary amines. libretexts.org This method utilizes phthalimide (B116566) as a protected form of ammonia. The phthalimide anion, being a good nucleophile, reacts with an alkyl halide. Subsequent hydrolysis of the resulting N-alkyl phthalimide yields the desired primary amine. libretexts.org

Amination Reactions (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination has emerged as a highly effective and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govcapes.gov.br This methodology allows for the coupling of aryl halides or pseudo-halides with amines, providing a direct route to N-aryl amines. nih.govcapes.gov.br The reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for synthesizing complex amine structures. nih.gov

The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com This reaction has been successfully applied to the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.govproquest.com

Table 1: Comparison of Synthetic Methodologies for the this compound Core

| Synthetic Method | Description | Advantages | Disadvantages |

| Condensation Reactions | Reaction of a pyrylium salt with a hydrazine derivative. nih.gov | Direct formation of the pyridinium (B92312) core. | Limited availability of starting materials, potential for side reactions. nih.gov |

| Nucleophilic Substitution | Reaction of an alkyl halide with an amine. wikipedia.org | Simple and direct. | Prone to overalkylation, leading to product mixtures. libretexts.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine. nih.govcapes.gov.br | High efficiency, broad substrate scope, good functional group tolerance. nih.gov | Requires a catalyst and specific ligands. youtube.com |

Functionalization and Derivatization Approaches for this compound

The versatility of this compound as a ligand can be significantly expanded through functionalization and derivatization. These modifications allow for the fine-tuning of its electronic and steric properties, influencing the coordination behavior and the properties of the resulting metal complexes.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental strategies for modifying the steric and electronic environment of the central nitrogen atom in this compound.

N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. This can be achieved through various methods, including the reaction of an amine with an alkyl halide. wikipedia.org However, as with the synthesis of the core ligand, controlling the degree of alkylation is crucial to avoid the formation of quaternary ammonium salts. wikipedia.org The use of specific bases and reaction conditions can help to achieve selective mono-alkylation. google.com For instance, dropwise addition of an alkyl bromide to a heated solution of an amine in the presence of a base like potassium carbonate can favor the formation of the mono-alkylated product. mdpi.com

N-Arylation introduces an aryl group to the nitrogen atom, significantly impacting the ligand's electronic properties. Copper-catalyzed N-arylation reactions have been developed as an efficient method for this transformation. nih.govorganic-chemistry.org These reactions can be carried out under relatively mild conditions and tolerate a range of functional groups on both the amine and the aryl halide. organic-chemistry.org

Introduction of Modifying Groups and Structural Scaffolds (e.g., trifluoromethyl, aldehyde)

The introduction of specific functional groups onto the pyridyl rings of this compound can dramatically alter its properties.

The trifluoromethyl (CF3) group is a common substituent used to modify the electronic properties of organic molecules. Its strong electron-withdrawing nature can significantly influence the basicity of the pyridyl nitrogens and the stability of the resulting metal complexes. The introduction of trifluoromethyl groups can be achieved through various synthetic routes, often involving the use of specialized fluorinating reagents. nih.gov The N-CF3 moiety has been shown to be compatible with a range of reaction conditions, allowing for further functionalization. nih.gov

The aldehyde group (-CHO) is a versatile functional group that can be introduced into the pyridine (B92270) ring. msu.eduyoutube.com It can serve as a reactive handle for further synthetic transformations, such as the formation of imines or the extension of the ligand scaffold through condensation reactions. msu.edu The synthesis of aldehydes on a pyridine ring can be accomplished through various oxidative methods or by the manipulation of other functional groups.

Table 2: Common Functionalization Strategies for this compound

| Modification | Reagents and Conditions | Purpose |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3). mdpi.com | Modifies steric bulk around the central nitrogen. |

| N-Arylation | Aryl halides, copper catalyst. nih.govorganic-chemistry.org | Alters electronic properties of the ligand. |

| Trifluoromethylation | Specialized fluorinating reagents. nih.gov | Introduces a strong electron-withdrawing group. |

| Aldehyde Introduction | Various oxidative methods. msu.edu | Provides a reactive site for further modification. |

Synthesis of Extended and Multi-dipyridin-2-ylpyridin-2-amine Ligand Systems

The development of extended and multi-dipyridin-2-ylpyridin-2-amine ligand systems allows for the creation of complex coordination polymers and materials with specific photophysical properties. researchgate.netrsc.org These larger systems are often synthesized by linking multiple dipyridin-2-ylamine units through various spacer groups.

One notable example involves the synthesis of N,N,N′,N′-tetrakis(2-pyridyl)-p-phenylenediamine (tppd). This was achieved through a reaction that creates a central phenylenediamine core with two dipyridin-2-ylamine moieties attached. researchgate.net The resulting ligand system can coordinate with metal centers, such as in the complex [Re(CO)3Cl(tppd)], where one dipyridin-2-ylamine site is bound to the rhenium center while the other remains available for further coordination or functionalization. researchgate.net This modular approach allows for the design of ligands with tunable electronic and structural properties.

Another strategy involves the use of Suzuki-Miyaura cross-coupling reactions to introduce aromatic or heteroaromatic groups. This method was used to synthesize 6-phenyl-substituted dipyridin-2-ylamine derivatives, starting from 2-amino-6-chloropyridine. researchgate.netmdpi.com The process involves the palladium-catalyzed coupling of a boronic acid with the chlorinated pyridine ring. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Amino-6-chloropyridine, Phenylboronic acid | Pd(OAc)2, S-Phos, K3PO4 | 6-Phenylpyridin-2-amine | Not Specified |

| 2-amino-6-chloropyridine, 4-pyridineboronic acid | Dichlorobis(triphenyl- phosphine)Pd(II), Na2CO3, acetonitrile/water | 6-(Pyridin-4-yl)pyridin-2-amine | 85% mdpi.com |

| 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Dichlorobis(triphenylphosphine)Pd(II), xantphos, sodium tert-butoxide, toluene | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 27-82% nih.govproquest.com |

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have provided more efficient and selective methods for the synthesis and modification of dipyridin-2-ylamine-based ligands. These techniques offer greater control over the final structure and properties of the molecules.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. scripps.educapes.gov.br Their strong σ-donating ability allows them to activate substrates and facilitate reactions that are otherwise difficult to achieve. scripps.edu In the context of dipyridin-2-ylamine synthesis, NHCs can catalyze the formation of key intermediates and the introduction of functional groups.

For instance, NHC-catalyzed reactions can be employed in the synthesis of indole (B1671886) derivatives, which can be precursors or functionalized versions of dipyridin-2-ylamine systems. nih.gov Palladium-NHC complexes have also been developed for the oxidative aminocarbonylation of alkynes with amines, providing an efficient route to 2-ynamides, which are versatile building blocks in organic synthesis. rsc.org

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

| Synthesis of 2-aryl indoles | NHC | Aza-ortho-quinone methide, Acyl anion equivalent | 2-Aryl-indole | Transition-metal-free, high yields nih.gov |

| Oxidative Aminocarbonylation | Palladium-NHC complex | Alkynes, Amines | 2-Ynamide | High atom efficiency, uses oxygen as a benign oxidant rsc.org |

| Propargylamide Cycloisomerization | Ag-NHC, Cu-NHC complexes | Propargylamides | Oxazolines | Mild conditions, good to excellent yields rsc.org |

Directed C-H Functionalization with Pyridyl Directing Groups

Directed C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the selective modification of C-H bonds that are typically unreactive. The pyridyl group is an effective directing group, capable of coordinating to a metal catalyst and directing functionalization to a specific position. researchgate.netnih.gov

In the synthesis of functionalized dipyridin-2-ylamine derivatives, one of the pyridyl rings can act as a directing group to introduce substituents at specific locations on an adjacent aromatic ring. This strategy has been used to synthesize highly substituted indoles through a palladium-catalyzed [3+2] oxidative annulation of N-aryl-2-aminopyridines and alkynes. researchgate.net The pyridyl group directs the C-H activation, leading to the formation of the indole core. researchgate.net

The (pyridin-2-yl)isopropylamine (PIP-amine) directing group has been shown to be particularly effective for the C-H functionalization of distal positions in pyridines. nih.gov This bidentate directing group enables the functionalization of typically less reactive C3 and C5 positions. nih.gov

| Transformation | Catalyst | Directing Group | Position Functionalized | Reference |

| Alkenylation | Ruthenium | Pivalamide | C3 | nih.gov |

| Methoxylation | Copper(II) | PIP-amine | C3 and C5 | nih.gov |

| Hydroarylation of alkynes | Rhodium(III) | Not specified | Not specified | nih.gov |

Strategies for Directing Group Removal Post-Synthetic Modification

A key advantage of using a directing group is the ability to remove it after the desired functionalization has been achieved. researchgate.netsnnu.edu.cn This "traceless" approach provides access to the final product without the directing group, which might otherwise alter the molecule's properties or interfere with its intended application.

For pyridyl directing groups, several removal strategies have been developed. researchgate.net One common method involves quaternization of the pyridine nitrogen with an alkylating agent, such as methyl triflate (MeOTf), followed by reduction. researchgate.net This process cleaves the bond between the directing group and the substrate. Another approach is through hydrogenation, often using a palladium catalyst, which can cleave the C-N bond and remove the pyridyl group. researchgate.net These methods have been successfully applied to a variety of substrates, demonstrating the versatility of the pyridyl directing group in complex molecule synthesis. researchgate.netsnnu.edu.cn

| Removal Strategy | Reagents | Substrate Type | Outcome |

| Quaternization-Hydride Reduction | 1. MeOTf 2. NaBH4 | N-(Pyridin-2-yl)piperidines | Deprotected piperidines researchgate.net |

| Hydrogenolysis | H2, Pd/C | Bromopyridine derivative | Free amine researchgate.net |

| Nitrosylation/Rearrangement | Not specified | PIP amine derivatives | Stereoretentive cleavage snnu.edu.cn |

Coordination Chemistry of N,n Dipyridin 2 Ylpyridin 2 Amine Ligands

Ligand Design Principles and Coordination Modes of N,N-dipyridin-2-ylpyridin-2-amine

This compound is a flexible ligand that can coordinate to metal centers in several ways, primarily through its nitrogen atoms. Its versatility is a key aspect of its extensive coordination chemistry. The fundamental structure consists of two pyridyl groups linked by a secondary amine. wikipedia.org

Bidentate N,N-Coordination

The most common coordination mode for this compound is as a bidentate N,N-chelating ligand. In this arrangement, the two nitrogen atoms of the pyridyl rings bind to a single metal center, forming a stable six-membered chelate ring. rsc.orgresearchgate.netscielo.org.za This mode of coordination is prevalent in complexes with a variety of transition metals. The resulting complexes often feature a distorted geometry, influenced by the steric and electronic properties of the ligand and any ancillary ligands present. researchgate.netnih.gov For instance, in rhenium(I) carbonyl complexes, the dipyridylamine ligand binds as an N,N-bidentate chelate through the two pyridyl units. rsc.orgresearchgate.net Similarly, bidentate N-donor ligands are commonly employed in the synthesis of copper(II) complexes, leading to square-planar or distorted tetrahedral geometries. researchgate.net

The stability of complexes with bidentate ligands is often enhanced compared to those with analogous monodentate ligands, a phenomenon known as the chelate effect. youtube.compurdue.edu This effect is entropically driven, as the chelation process results in an increase in the number of free molecules in the system.

| Metal | Complex Type | Coordination Geometry | Reference |

|---|---|---|---|

| Re(I) | [Re(CO)₃ClL] (L = dipyridylamine derivative) | Not specified | rsc.orgresearchgate.net |

| Cu(II) | [CuLCl₂] (L = N-(pyridin-2-ylmethyl)aniline derivative) | Distorted tetrahedral/square-planar | researchgate.net |

| Pd(II) | [(NN'X)PdCl]ClO₄ | Fused ring metallacyclic | researchgate.net |

Tridentate and Polydentate Derivatives and their Chelation

By chemically modifying the basic this compound structure, ligands with higher denticity can be created. Introducing additional coordinating groups allows for the formation of tridentate or even polydentate ligands. youtube.comnsf.govyoutube.com For example, derivatives can be synthesized where the amine nitrogen and/or the pyridine (B92270) rings are functionalized with arms containing donor atoms.

These polydentate ligands can wrap around a metal ion, forming multiple chelate rings and leading to highly stable complexes. youtube.com The coordination can involve various combinations of donor atoms, such as N,N,N or N,N,O. An example of a tridentate coordination mode can be seen in certain dipyridylamine derivatives where an ortho-carbon on one of the pyridine rings participates in bonding, in addition to the two pyridyl nitrogens. nsf.gov The design of these ligands is crucial for controlling the geometry and reactivity of the resulting metal complexes.

A notable example is N,N,N',N'-tetra(2-pyridyl)-2,6-pyridinediamine (tppda), a derivative of dipyridylamine, which can act as a polydentate ligand. nih.gov

Chelate Ring Expansion and Ligand Bite Angle Modulation

The "bite angle" is a critical parameter in coordination chemistry, defined as the angle between the two bonds from a bidentate ligand to the central metal atom. wikipedia.org In complexes of this compound, this is the N-M-N angle. The natural bite angle of a ligand is determined by its backbone structure. nih.gov Modifying the backbone of the dipyridylamine ligand can alter this bite angle, which in turn influences the geometry and stability of the metal complex. wikipedia.orgnih.gov

Expanding the chelate ring from the typical six-membered ring can be achieved by inserting additional atoms into the bridge connecting the two pyridyl groups. This directly impacts the ligand bite angle. A larger bite angle may be preferred by certain metal ions or may be required to achieve specific catalytic properties. For instance, in diphosphine ligands, a wider range of bite angles can be achieved, affecting the activity and selectivity of catalytic reactions. wikipedia.org While less common for dipyridylamine itself, the principle of modifying the ligand backbone to control the bite angle is a key strategy in ligand design.

Formation of Metal Complexes with Transition Metals

This compound and its derivatives readily form complexes with a variety of transition metals. The resulting structures and their properties are highly dependent on the metal ion, its oxidation state, and the specific ligand used.

Iron(II) Complexes and their Coordination Environments

Iron(II) complexes with amino-pyridine based ligands, including derivatives of dipyridylamine, have been synthesized and characterized. These complexes can exhibit various coordination geometries. For example, dimeric iron(II) complexes with the formula {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ have been shown to adopt a distorted trigonal bipyramidal geometry around each high-spin iron(II) center. nsf.gov

In other cases, mononuclear iron(II) complexes can be formed. For example, [Fe(dpea)₂(NCS)₂] (where dpea is 2,2'-dipyridyl-N-ethylamine) features a discrete molecular structure with two chelating dpea ligands in the cis-positions, and two thiocyanato ligands completing the coordination sphere. researchgate.net The coordination environment around the iron(II) ion in such complexes can influence their magnetic properties, with some exhibiting spin crossover (SCO) behavior. researchgate.net The synthesis of [Fe(tpt)Cl₂]·2(H₂O) (where tpt is 2,4,6-tris(2-pyridyl)-s-triazine, a related tridentate ligand) results in a complex with an approximately square pyramidal geometry around the Fe(II) ion. nih.gov

| Complex | Ligand | Coordination Geometry | Key Feature | Reference |

|---|---|---|---|---|

| {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ | Amino-pyridine derivative | Distorted trigonal bipyramid | Dimeric structure | nsf.gov |

| [Fe(dpea)₂(NCS)₂] | 2,2'-dipyridyl-N-ethylamine (dpea) | cis-octahedral | Spin crossover behavior | researchgate.net |

| [Fe(tpt)Cl₂]·2(H₂O) | 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Square pyramidal | Mononuclear | nih.gov |

Copper(I/II) Complexes and Coordination Polymers

Copper(I) and copper(II) complexes of this compound and its derivatives have been extensively studied, leading to a rich variety of structures, including coordination polymers. nih.govresearchgate.net

Copper(I) halides react with dipyridylamine derivatives to form coordination polymers with diverse dimensionalities, from 1D chains to 2D and 3D frameworks. nih.govresearchgate.net The structure of these polymers is influenced by the specific derivative and the halide used. For example, [Cu₂(tppda)(μ-I)₂]n forms a 1D coordination polymer, which then assembles into a 2D metal-organic framework through π-π stacking interactions. nih.govresearchgate.net

Copper(II) also forms a wide range of complexes. Mononuclear copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives, which are structurally related to dipyridylamine, exhibit distorted tetrahedral or square-planar geometries. researchgate.net In some cases, copper(II) complexes can form coordination polymers. For instance, the use of a bridging ligand can lead to the formation of 1D polymeric chains where the copper(II) ions have an octahedral coordination sphere. nih.gov The nature of the anion present during synthesis can also play a crucial role in determining the final structure of the copper(II) coordination polymer. koreascience.kr

| Metal | Complex/Polymer | Ligand Derivative | Structural Feature | Reference |

|---|---|---|---|---|

| Cu(I) | [Cu₂(tppda)(μ-I)₂]n | N,N,N',N'-tetra(2-pyridyl)-2,6-pyridinediamine (tppda) | 1D coordination polymer forming a 2D MOF | nih.govresearchgate.net |

| Cu(I) | [Cu(tpbpa)Br]n | N,N,N',N'-tetra(2-pyridyl)biphenyl-4,4'-diamine (tpbpa) | 1D zig-zag chain | nih.govresearchgate.net |

| Cu(II) | [Cu(NO₃)(bpy)(dpp)(H₂O)]·NO₃ | 1,3-bis(pyridin-4-yl)propane (dpp) and 2,2'-bipyridine (B1663995) (bpy) | 1D coordination polymer with octahedral Cu(II) | nih.gov |

Palladium Complexes and their Catalytic Relevance

Palladium(II) complexes incorporating this compound and related pyridine-based ligands have garnered significant attention due to their potential applications in catalysis. nih.govresearchgate.net These complexes, often with a square-planar geometry, have been synthesized and characterized with the general formulas PdL₄₂ and [PdL₂Y₂], where L represents a pyridine derivative and Y can be a halide or nitrate (B79036) ion. nih.gov The coordination of the pyridine nitrogen atom to the palladium center is a key feature of these compounds. nih.govresearchgate.net

The catalytic relevance of these palladium complexes is particularly evident in their application as precatalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govtrdizin.gov.tr The efficiency of these catalysts can be influenced by the electronic properties of the pyridine ligands. For instance, functionalization of the pyridine rings with either electron-donating or electron-withdrawing groups can lead to significant changes in the physicochemical properties and, consequently, the catalytic activity of the palladium complexes. nih.gov

Studies have shown that palladium(II) complexes with pyridine derivatives are effective catalysts for various organic transformations, including the carbonylation of nitro compounds and the reduction of nitro compounds to amines. nih.gov The catalytic activity of dinuclear palladium(II) complexes supported by thioether ligands containing di-(2-picolyl) amine arms has also been investigated in Suzuki coupling reactions, demonstrating efficient performance. uaeh.edu.mx The lability of Pd(II) complexes, which is significantly greater than that of their Pt(II) counterparts, is a crucial factor in their catalytic utility. nih.govmdpi.com This lability allows for faster ligand substitution processes, which are often key steps in catalytic cycles. nih.gov

Chromium(III) Complexes and Excited State Properties

Chromium(III) complexes with polypyridyl ligands, including structures related to this compound, are of considerable interest due to their unique excited-state properties. researchgate.netdigitellinc.comnih.gov Unlike many other 3d metal complexes that are characterized by short-lived, non-radiative ligand-field states, Cr(III) polypyridyl complexes can access long-lived excited states. digitellinc.comnih.gov These long-lived states, specifically the ²E and ²T₁ spin-flip excited states, are metal-centered and are implicated in various photochemical processes. nih.gov

The photophysics of these complexes are characterized by d-d emission bands in the near-infrared (NIR) region, corresponding to the Cr(²E → ⁴A₂) and Cr(²T₁ → ⁴A₂) spin-flip transitions. rsc.org These emissions can have lifetimes reaching the millisecond range and acceptable quantum yields. rsc.org The excited-state dynamics, from femtosecond to millisecond timescales, have been investigated using static and time-resolved absorption and photoluminescence techniques to understand the complete photocycle. digitellinc.com

The excited-state redox properties of Cr(III) polypyridyl complexes have also been explored. nih.gov Although their photoactive excited state is of a spin-flip nature, differing from the ground state only by a change in one electron's spin, they exhibit photoredox behavior similar to the well-known Ru(II) polypyridine complexes, which possess metal-to-ligand charge transfer (MLCT) excited states. nih.gov This has opened up possibilities for their use in photoredox catalysis, including applications in photocatalytic cycloadditions and singlet oxygen formation. nih.gov The design of heteroleptic Cr(III) complexes is a key area of research aimed at optimizing their photophysical properties for applications in solar energy conversion, sensing, and light-emitting devices. rsc.org

Other Transition Metal Systems (e.g., Zinc, Manganese, Nickel)

The versatile chelating nature of this compound and its derivatives allows for the formation of complexes with a variety of other transition metals, including zinc, manganese, and nickel.

Zinc(II) Complexes: Zinc(II) complexes with pyridine-based ligands have been synthesized and structurally characterized. mdpi.comresearchgate.net For example, a heteroleptic Zn(II) complex with N,N-diethylnicotinamide was found to have a hexa-coordinated Zn(II) center. mdpi.com Another study reported the synthesis of novel binuclear Zn(II)-benzohydrazide complexes with a proposed octahedral geometry. researchgate.net The coordination in these complexes often involves the nitrogen atoms of the pyridine rings and other donor atoms present in the ligand framework. mdpi.comnih.gov

Manganese(II) Complexes: Manganese(II) complexes with ligands derived from 2,6-diaminopyridine (B39239) and other pyridine-containing Schiff bases have been prepared and characterized. nih.govcyberleninka.ru Spectroscopic and magnetic susceptibility data for a Mn(II) complex with a ligand derived from isatin (B1672199) and 2,6-diaminopyridine suggested a tetrahedral geometry. cyberleninka.ru The coordination typically occurs through the nitrogen atoms of the ligand. nih.govcyberleninka.ru

Nickel(II) Complexes: Nickel(II) complexes with various pyridine-containing ligands have been synthesized and their structures investigated. nih.govresearchgate.net For instance, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine were found to be mononuclear with a hexacoordinated, octahedral geometry. nih.gov The solid-state structures of these complexes can be influenced by hydrogen bonding interactions, leading to the formation of different supramolecular architectures. nih.gov The characterization of these complexes often involves a combination of spectroscopic techniques and single-crystal X-ray diffraction. nih.govresearchgate.net

Table 1: Selected Transition Metal Complexes of this compound and Related Ligands

| Metal | Complex Formula/Type | Geometry | Key Findings |

|---|---|---|---|

| Zinc(II) | [Zn(DiEtNA)(H₂O)₄(SO₄)] | Hexa-coordinated | Heteroleptic complex with N,N-diethylnicotinamide. mdpi.com |

| Binuclear Zn(II)-benzohydrazide | Octahedral (proposed) | Binuclear complex with pentadentate ligand coordination. researchgate.net | |

| Manganese(II) | Mn(II) complex with isatin-derived ligand | Tetrahedral (proposed) | Coordination through ligand nitrogen atoms. cyberleninka.ru |

| Nickel(II) | [Ni(H₂dpzpda)X₂] | Octahedral | Mononuclear, hexacoordinated complex; supramolecular structure influenced by anions. nih.gov |

| Ni(II) complex with pyridine-containing self-assembling system | Monoclinic, P21/n space group | Characterized by IR, NMR, and single-crystal X-ray diffraction. researchgate.net |

Structural Characterization of Metal Complexes

X-ray Crystallography and Solid-State Structural Analysis

Numerous crystal structures of metal complexes with these ligands have been reported. For instance, the crystal structure of the free ligand N-(Pyridin-2-ylmethyl)pyridin-2-amine has been determined, revealing a non-centrosymmetric space group and the formation of intermolecular N-H···N hydrogen-bonded dimers in the solid state. researchgate.net

In the case of metal complexes, X-ray diffraction has been instrumental in confirming the coordination modes of the ligand. For Rhenium(I) complexes of the type [Re(CO)₃ClL], single-crystal X-ray analysis has verified the bidentate chelation of the di(2-pyridyl)amine ligand through the two pyridyl nitrogen atoms. researchgate.net Similarly, the structures of Palladium(II) complexes have been unambiguously established, revealing square-planar geometries. nih.govresearchgate.net

For Chromium(III) complexes, X-ray crystallography has provided insights into their rigid coordination geometries, which are crucial for their photoluminescence properties. nih.gov The technique has also been used to characterize dinuclear Chromium(III) complexes, revealing details about the bridging ligands and metal-metal distances. frontiersin.org

With other transition metals like Nickel(II), X-ray diffraction has been used to determine the mononuclear and hexacoordinated octahedral geometry of complexes with related ligands. nih.gov It also helps in understanding the role of hydrogen bonding and counter-ions in the formation of supramolecular architectures in the solid state. nih.gov The crystal structures of Zinc(II) and Cadmium(II) complexes have also been determined, showing various coordination numbers and geometries depending on the specific ligand and co-ligands present. mdpi.com

Table 2: Crystallographic Data for Selected Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| N-(Pyridin-2-ylmethyl)pyridin-2-amine | Orthorhombic | Pca2₁ | Two independent molecules in the asymmetric unit, forming N-H···N hydrogen-bonded dimers. researchgate.net |

| [Re(CO)₃Cl(2-TPA)] | - | - | Bidentate N,N-chelation of the ligand. researchgate.net |

| [Cr₂(dpt)₂Cl₄] | Orthorhombic | Pnnm | Dinuclear complex with bridging triazolate ligands. frontiersin.org |

| Ni(II) complex with H₂dpzpda | - | - | Mononuclear, hexacoordinated, octahedral geometry. nih.gov |

| [Zn(EtNic)₂Cl₂] | - | - | Distorted tetrahedral coordination geometry. mdpi.com |

Spectroscopic Characterization Techniques (e.g., NMR, IR, EPR)

A variety of spectroscopic techniques are essential for characterizing the metal complexes of this compound and its analogs, providing valuable information about their structure, bonding, and electronic properties in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are widely used to characterize the ligand framework and to probe the changes upon coordination to a metal center. researchgate.netcyberleninka.ru For diamagnetic complexes, such as those of Palladium(II), NMR is a powerful tool to study their solution-state structures and dynamics. nih.gov For instance, the two-fold symmetry of the free ligands is often retained in the ¹H NMR spectra of their Pd(II) complexes. nih.gov The chemical shifts of the protons adjacent to the nitrogen atoms are particularly sensitive to the coordination environment. nih.gov NMR is also used to study complexation equilibria in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligands and complexes. researchgate.netsemanticscholar.org The coordination of the ligand to a metal center typically leads to shifts in the characteristic vibrational frequencies of the pyridine rings. researchgate.net For carbonyl complexes, such as the Rhenium(I) compounds, the C-O stretching frequencies are indicative of the electronic environment of the metal center. researchgate.net In palladium complexes, the C=N stretching vibration in the IR spectrum can become weak upon coordination, indicating strong coordination between the imine nitrogen and the palladium center. researchgate.net The presence of metal-ligand vibrational modes in the far-IR region, such as M-N and M-O stretches, provides direct evidence of coordination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable technique for studying paramagnetic complexes, such as those of Copper(II) and some Chromium(III) and Iridium(II) species. mdpi.comnih.gov It provides information about the electronic structure and the environment of the unpaired electron(s). For instance, EPR has been used to study the excited states of Chromium(III) complexes and to characterize paramagnetic intermediates in the solution-phase decomposition of iridium complexes. nih.govnih.gov

These spectroscopic techniques, in conjunction with X-ray crystallography, provide a comprehensive understanding of the coordination chemistry of this compound and its derivatives.

Table 3: Spectroscopic Data for Characterization of Metal Complexes

| Technique | Information Obtained | Examples |

|---|---|---|

| NMR Spectroscopy | Ligand structure, solution-state complex geometry, complexation equilibria. | ¹H NMR of Pd(II) complexes shows retention of ligand symmetry. nih.gov |

| IR Spectroscopy | Vibrational modes, coordination-induced shifts, metal-ligand vibrations. | C=N stretching frequency changes upon coordination in Pd(II) complexes. researchgate.net M-N and M-O stretches confirm coordination. nih.gov |

| EPR Spectroscopy | Electronic structure of paramagnetic species, characterization of excited states and intermediates. | Used to study excited states of Cr(III) complexes and paramagnetic Ir(II) intermediates. nih.govnih.gov |

Computational Insights into Structure and Bonding of this compound Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of the electronic structure, bonding, and reactivity of coordination complexes involving this compound, also known as tris(2-pyridylmethyl)amine (B178826) (TPA). These theoretical studies provide insights that complement experimental data, offering a deeper understanding of the geometric and electronic properties that govern the behavior of these complexes.

In the context of more complex systems, such as caged TPA ligands, DFT calculations with functionals like PBE0-D3 and the def2-TZVP basis set have been used to obtain optimized structures of Zn(II) and Cu(II) complexes. rsc.org These computational models confirm the endohedral functionalization of the metal ion within the cage cavity. Time-dependent DFT (TD-DFT) is another powerful technique applied to these systems, especially for understanding their chiroptical properties. TD-DFT calculations have been instrumental in interpreting the Circular Dichroism (CD) spectra of multimetallic TPA-based supramolecular architectures, showing that the observed signals arise from the helical arrangement of the TPA ligand around the metal centers and from exciton (B1674681) coupling between chromophores within the assembly. unipd.it

The primary coordination mode of TPA is as a tripodal, tetradentate ligand, utilizing its central tertiary amine and three pyridyl nitrogen atoms to encapsulate a metal ion. frontiersin.org This typically results in a C₃-symmetric, propeller-like arrangement of the pyridine rings around the metal. researchgate.net However, computational studies also account for flexibility in coordination, such as the dissociation of one pyridyl arm to adopt a tridentate binding mode, a phenomenon influenced by the metal ion's size and steric factors. frontiersin.org

The following table summarizes computational methods and their applications in studying this compound complexes.

| Computational Method | Basis Set / Functional | Application | Metal Ion(s) | Reference(s) |

| DFT | mPW1PW91/6-31G(d)-LANL2DZ | Geometry optimization, analysis of reactive sites (MEP), noncovalent interactions (AIM, Hirshfeld surfaces). | V(V) | nih.gov |

| DFT | PBE0-D3/def2-TZVP | Optimized structures of caged TPA complexes. | Zn(II), Cu(II) | rsc.org |

| TD-DFT | Not specified | Interpretation of Circular Dichroism (CD) spectra in supramolecular systems. | Zn(II), Ni(II), Co(II) | unipd.it |

Advanced Coordination Architectures involving this compound

The unique structural characteristics of the this compound (TPA) ligand, particularly its tripodal and flexible nature, have a profound influence on the types of advanced coordination architectures it can form. While its encapsulating coordination predisposes it to forming discrete molecular complexes, these can serve as building blocks for more complex superstructures.

Metal-Organic Frameworks (MOFs)

The this compound ligand is not a typical building block for the construction of Metal-Organic Frameworks (MOFs). The synthesis of traditional MOFs relies on the use of rigid, multitopic organic linkers that connect metal nodes to form extended, porous, crystalline networks. Ligands commonly used for this purpose, such as tri(4-pyridylphenyl)amine (TPPA) or 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), are generally planar and rigid, with diverging coordination vectors that promote the formation of 2D or 3D frameworks. researchgate.net

In contrast, TPA is a flexible, tripodal ligand designed to act as a chelator, wrapping around and encapsulating a single metal ion. frontiersin.org This inherent tendency to form saturated, discrete mononuclear complexes, such as [M(TPA)Xn], prevents it from acting as a linker to bridge multiple metal centers into an extended framework. While some amine-functionalized MOFs exist, the functional amine groups are often introduced post-synthesis into the pores of a pre-formed framework, or different amine ligands like tris(2-aminoethyl)amine (B1216632) are used for this purpose rather than serving as the primary structural linker. mdpi.com The structural reconfiguration of a 3D MOF into a 2D structure has been induced by the simple ligand pyridine, but TPA's bulky, encapsulating nature does not lend itself to such processes. rsc.org Therefore, TPA is generally considered unsuitable for the direct synthesis of conventional, extended MOF architectures.

Extended Metal Atom Chains (EMACs)

The this compound ligand is not used in the formation of Extended Metal Atom Chains (EMACs). EMACs are one-dimensional arrays of three or more metal ions held in close proximity by surrounding polydentate organic ligands, often featuring direct metal-metal bonds. The ligands that successfully support these structures are typically planar, oligo-α-pyridylamido species like dipyridin-2-yl-amine (Hdpa) or N²,N⁶-di(pyridin-2-yl)pyridine-2,6-diamine (H₂tpda).

These oligo-α-pyridylamido ligands are deprotonated to form anions that helically wrap around the linear chain of metal atoms. This geometry enforces short metal-metal distances and facilitates electronic communication along the chain. The structure of TPA, being a tripodal, non-planar, and neutral chelating ligand designed to encapsulate a single metal center, is fundamentally incompatible with the structural requirements for forming an extended, linear chain of multiple metal atoms. Its coordination mode is geared towards forming mononuclear complexes, not polynuclear chains.

Hybrid Materials and Supramolecular Assembly

The this compound (TPA) ligand is an outstanding building block for the construction of advanced supramolecular assemblies and hybrid materials. researchgate.net Its well-defined coordination behavior, forming stable, C₃-symmetric propeller-shaped complexes with a variety of metal ions, makes it a reliable component for designing complex, discrete architectures. researchgate.net

A significant application of TPA in this area is the creation of molecular cages and hemicryptophanes. nih.govresearchgate.net By functionalizing the TPA scaffold, chemists can synthesize elaborate cage-like structures. For example, combining a TPA moiety with a cyclotriveratrylene (B73569) (CTV) unit via chemical linkers results in hemicryptophane cages with tunable cavity sizes and shapes. nih.gov These cages can be resolved into their separate enantiomers and, upon complexation with a metal ion like Zn(II), can act as sophisticated hosts for the selective recognition of specific guest molecules. nih.gov Capped TPA ligands surmounted by a triazole-based secondary sphere create a well-defined cavity that combines hydrophobicity with hydrogen-bonding capabilities, ideal for mimicking enzymatic active sites. rsc.org

Furthermore, TPA complexes are central to the development of stereodynamic sensors. The propeller-like arrangement of the pyridyl groups around a metal center can exist in two helical enantiomeric forms (Λ or Δ). researchgate.net In solution, these forms rapidly interconvert, but the binding of a chiral analyte, such as an amino acid, can bias the equilibrium towards one form. This bias can be detected and amplified by chiroptical spectroscopies like Circular Dichroism (CD), allowing for the determination of the guest's absolute configuration and enantiomeric excess. unipd.itresearchgate.net This principle has been extended to create multimetallic supramolecular systems where two TPA-metal units are linked, forming even more complex and sensitive chiral sensors. unipd.itnortheastern.edu

The discrete TPA-metal complexes can also be incorporated into larger hybrid materials. For instance, a complex of TPA, [VO₂(tpma)]⁺, can act as a cationic counter-ion for a polyoxometalate anion like decavanadate (B1236424), forming a hybrid salt with distinct anionic and cationic moieties that can interact with biological targets like RNA. frontiersin.orgnih.gov These examples showcase how the defined structure of TPA complexes makes them versatile components for building functional hybrid materials and intricate supramolecular assemblies.

| Type of Architecture | Key Feature(s) | Intermolecular Forces/Bonds | Example(s) | Reference(s) |

| Molecular Cages | Defined internal cavity for guest recognition. | Covalent bonds forming the cage structure. | Hemicryptophanes combining TPA and cyclotriveratrylene units. | nih.gov |

| Capped Ligand Complexes | Intramolecular hydrogen-bonding secondary sphere. | Intramolecular H-bonds, metal coordination. | Triazole-capped TPA complex with Zn(II) or Cu(II). | rsc.org |

| Supramolecular Sensors | Stereodynamic chirality, signal amplification. | Host-guest interactions, metal coordination. | Multimetallic TPA architectures for sensing chiral amino acids. | unipd.itresearchgate.netnortheastern.edu |

| Hybrid Ionic Materials | Combination of discrete molecular ions. | Ionic bonds, van der Waals interactions, H-bonds. | [VO₂(tpma)]⁺ as a counter-ion for decavanadate. | frontiersin.orgnih.gov |

Catalytic Applications and Mechanistic Investigations Involving N,n Dipyridin 2 Ylpyridin 2 Amine

Homogeneous Catalysis Mediated by N,N-dipyridin-2-ylpyridin-2-amine Complexes

Complexes of TPMA are highly effective homogeneous catalysts, largely due to the ligand's ability to create a specific coordination environment that can stabilize various oxidation states of a central metal ion and facilitate substrate binding.

TPMA-metal complexes have been extensively studied as catalysts for oxidation reactions, often mimicking the function of metalloenzymes. Iron(II) complexes of TPMA and its derivatives have shown notable catalytic activity in the oxidation of various hydrocarbons, including cyclohexene, cyclohexane, and adamantane, using oxidants like tert-butylhydroperoxide or hydrogen peroxide. exlibrisgroup.com For instance, iron complexes with 2-(2-pyridyl)benzimidazole (B74506) ligands, which are structurally analogous to TPMA, effectively catalyze the ketonization of ethylbenzene. exlibrisgroup.com

Furthermore, vanadium complexes incorporating the TPMA ligand serve as functional models for vanadium haloperoxidase enzymes. nih.gov A series of oxoperoxovanadium(V) complexes with TPMA have been identified and studied for their oxidative capabilities. nih.gov Specifically, dioxidovanadium(V)-TPMA complexes have demonstrated higher reactivity in the oxidation of substrates like γ-terpinene and 2,6-di-tert-butylphenol (B90309) compared to their oxo-peroxo counterparts. nih.gov

The development of catalysts for enantioselective transformations is a cornerstone of modern synthetic chemistry. While the direct application of unsubstituted TPMA in highly enantioselective C-H amination or allylation is not widely documented in the reviewed literature, its structural framework is a key component in the design of chiral systems. The propeller-like arrangement of the TPMA ligand around a metal center creates a chiral environment, which can be influenced by the binding of a chiral analyte.

This principle has been successfully exploited in the development of chiral sensors. For instance, palladium-catalyzed enantioselective α-C–H coupling of various amines with aryl boronic acids has been achieved with high enantiomeric ratios using chiral phosphoric acids as ligands. nih.gov Although this specific example does not use TPMA, it highlights a successful strategy for asymmetric C-H functionalization. The inherent chirality of metal-TPMA complexes suggests their potential as a scaffold for future development of asymmetric catalysts for reactions like allylation and C-H amination, likely through the synthesis of chirally-modified TPMA ligands.

The aza-benzoin condensation is a powerful carbon-carbon bond-forming reaction that provides access to valuable α-amino ketones. Research has shown that N-heterocyclic carbenes (NHCs) can catalyze the aza-benzoin reaction between aldehydes and imines generated in situ from N,N'-dipyridin-2-yl aminals . researchgate.netnih.gov This method is notable for its efficiency and broad substrate scope, accommodating aromatic, heterocyclic, and aliphatic aldehydes to produce the corresponding α-amino ketones in yields of up to 99%. nih.gov

The reaction proceeds through the NHC-catalyzed coupling of the aldehyde with an imine, which is formed from the N,N'-dipyridin-2-yl aminal precursor. nih.gov This transformation represents an efficient, single-step strategy to access complex α-amino ketones, which are important precursors for various amine derivatives in medicinal chemistry. researchgate.net

Heterogeneous Catalysis Incorporating this compound Ligands

Immobilizing or incorporating TPMA complexes into solid supports or larger frameworks allows for the development of robust heterogeneous catalysts that combine the high activity of molecular species with the practical benefits of easy separation and recyclability.

Polyoxometalates (POMs) are a class of discrete, anionic metal-oxygen clusters that can be combined with cationic metal complexes to form hybrid catalytic materials. nih.gov In this context, the TPMA ligand has been used to form cationic vanadium complexes that act as counter-ions for polyoxovanadate anions. nih.gov Specifically, a compound featuring [VO₂(tpma)]⁺ cations and a diprotonated decavanadate (B1236424) anion, [H₂V₁₀O₂₈]⁴⁻, has been synthesized and characterized. nih.gov In this structure, the TPMA ligand coordinates to a cis-dioxidovanadium(V) center in a distorted octahedral environment. nih.gov Such hybrid materials hold potential in catalysis, combining the redox properties of the polyoxovanadate with the coordination chemistry of the TPMA complex.

Palladium complexes of TPMA have also been synthesized and studied. researchgate.net These complexes, typically square planar with the TPMA ligand binding in a tridentate fashion, are key precursors for various catalytic applications. researchgate.net

The quest for clean energy has driven significant research into catalysts for the hydrogen evolution reaction (HER). Cobalt complexes featuring polypyridyl ligands, including TPMA, have emerged as highly competent and stable molecular electrocatalysts for light-driven hydrogen generation from water. nih.govnih.gov

The catalytic cycle for these cobalt-TPMA systems generally proceeds through a heterolytic mechanism. nih.gov This pathway involves the formation of a key cobalt-hydride (Co(II)-H or Co(III)-H) intermediate, which is subsequently protonated to release H₂. nih.gov The efficiency of these catalysts is influenced by factors such as the flexibility of the ligand, which in the case of some hexadentate polypyridyl systems allows for intramolecular proton transfer events that enhance catalytic rates. nih.gov The trigonal bipyramidal geometry typically adopted by cobalt-TPMA complexes is considered favorable for this catalytic process. nih.gov

Theoretical Studies of Catalytic Mechanisms

Computational chemistry provides a powerful lens through which the dynamic processes of catalysis can be observed at a molecular level. For metal complexes of this compound, theoretical studies are essential to predict and understand their catalytic behavior, offering insights that are often difficult to obtain through experimental methods alone.

Role of Ligand-Metal Interactions in Catalytic Activity and Selectivity

The electronic and steric properties of the this compound ligand are expected to play a crucial role in determining the catalytic activity and selectivity of its metal complexes. The three pyridine (B92270) rings can coordinate to a metal center in a tridentate fashion, creating a specific coordination environment that influences the metal's reactivity.

Electronic Effects: The pyridine rings are π-accepting ligands, which can stabilize low-valent metal centers often involved in catalytic cycles. The nitrogen atoms of the pyridine rings donate sigma-electron density to the metal, while the π* orbitals of the rings can accept electron density back from the metal (π-backbonding). The extent of this backbonding can be fine-tuned by substituents on the pyridine rings, although in the parent this compound, no such substituents are present. Theoretical tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify these ligand-metal interactions and correlate them with catalytic performance.

Steric Effects: The three-dimensional structure of the this compound ligand creates a defined steric pocket around the metal center. This steric hindrance can influence the approach of substrates to the metal, thereby controlling the selectivity of the reaction (e.g., regioselectivity or enantioselectivity in asymmetric catalysis). Computational modeling allows for the visualization and quantification of this steric bulk, often through the calculation of parameters like the Tolman cone angle or percent buried volume.

The following table outlines the conceptual influence of ligand-metal interactions on catalysis, which would be the subject of theoretical investigation for this compound complexes.

| Type of Interaction | Description | Impact on Catalytic Activity | Impact on Catalytic Selectivity |

| Sigma (σ) Donation | Donation of electron density from the nitrogen lone pairs of the ligand to the metal's d-orbitals. | Modulates the electron density at the metal center, affecting its reactivity in key steps. | Can influence the binding affinity of different substrates. |

| Pi (π) Back-Donation | Donation of electron density from the metal's d-orbitals to the π* orbitals of the pyridine rings. | Stabilizes low-valent metal intermediates, potentially lowering the overall activation energy. | Can affect the geometry of the catalytic intermediates, influencing stereoselectivity. |

| Steric Hindrance | The spatial arrangement of the three pyridine rings creates a pocket around the metal center. | Can either enhance or hinder the rate of reaction by controlling substrate access. | Plays a key role in directing the approach of substrates, leading to specific isomers. |

This table is a conceptual framework and does not present specific computational results for this compound.

Photophysical Properties and Luminescence Studies of N,n Dipyridin 2 Ylpyridin 2 Amine Systems

Ligand-Based Luminescence of N,N-dipyridin-2-ylpyridin-2-amine Derivatives

Emission Maxima and Fluorescence Quantum Yields

This compound itself is weakly luminescent. researchgate.net However, its derivatives, where the amine proton is substituted with various organic groups, can exhibit significant luminescence. These derivatives, with the general formula (py)₂NR, display emission maxima ranging from 370 nm to 520 nm. researchgate.net The fluorescence quantum yields of these derivatives can be quite high, reaching up to 0.74 in fluid solution. researchgate.net

For instance, a novel multidentate ligand, 1,8-bis[4-(2,2'-dipyridylamino)phenylacetylenyl]anthracene, which incorporates the dpa framework, is highly luminescent, showing bright blue emission in both solid state and solution with a quantum efficiency of 64% relative to 9,10-diphenylanthracene. nih.gov In contrast, some related pyrimidine (B1678525) derivatives show varied luminescent behavior; while some exhibit moderate emission maxima, others display very weak or no photoluminescence. koreascience.kr

| Compound/Derivative | Emission Maxima (λem) | Fluorescence Quantum Yield (ΦF) | Solvent/State | Reference |

| This compound (dpa) | - | Weak | - | researchgate.net |

| (py)₂NR derivatives | 370 - 520 nm | up to 0.74 | Fluid Solution | researchgate.net |

| 1,8-bis[4-(2,2'-dipyridylamino)phenylacetylenyl]anthracene | Blue emission | 0.64 (relative to 9,10-diphenylanthracene) | Solid State & Solution | nih.gov |

| Pyrimidine derivative 4a | 474 nm | Moderate | Dichloromethane | koreascience.kr |

| Pyrimidine derivative 4b | 481 nm | Moderate | Dichloromethane | koreascience.kr |

| Pyrimidine derivative 4c | 367 nm | Moderate | Dichloromethane | koreascience.kr |

Influence of Structural Modifications on Photophysical Behavior

Structural modifications to the this compound core have a profound impact on the resulting photophysical properties. The introduction of different substituents allows for the fine-tuning of the emission wavelength and quantum efficiency. For example, the incorporation of aromatic chromophores like naphthyl or pyrenyl groups can lead to highly fluorescent compounds. researchgate.net

The synthesis of N,N-diaryl-pyrimidin-2-amine derivatives through palladium-catalyzed arylation demonstrates how electronic and steric effects of neighboring aromatic systems can influence luminescence, in some cases leading to low quantum yields. koreascience.kr The strategic placement of substituents is crucial; for instance, in some imidazo[5,1-a]isoquinolines, enhanced emission is attributed to both the steric hindrance of substituent rotation and electronic effects, which are improved by molecular planarization. unito.it

Metal-Complex Luminescence of this compound Adducts

The coordination of this compound and its derivatives to metal centers introduces new luminescence pathways, often leading to properties distinct from the free ligands.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions

The luminescence of metal complexes containing dpa ligands can originate from various electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT). libretexts.org In MLCT transitions, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.orgnih.gov This is common for metals in low oxidation states coordinated to ligands with low-lying empty orbitals. libretexts.org Conversely, LMCT transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered orbital, resulting in the reduction of the metal. libretexts.org

The nature of these transitions is highly dependent on the specific metal ion, its oxidation state, and the ligand's electronic structure. libretexts.orgtum.de For example, ruthenium(II) polypyridyl complexes are well-known for their intense and long-lived triplet MLCT emission. nih.govcityu.edu.hk In some iron(III) complexes with mesoionic carbene ligands, luminescent LMCT excited states with nanosecond lifetimes have been observed. acs.orgnih.gov

Luminescent Properties of Specific Metal Centers (e.g., Re(I), Cr(III), Ru(II), Zn(II))

The choice of the metal center is a critical determinant of the luminescent properties of this compound complexes.

Rhenium(I): Rhenium(I) carbonyl complexes with diimine-type ligands, including dpa derivatives, often exhibit visible luminescence from an MLCT excited state. researchgate.net However, many [Re(CO)₃Cl(L)] complexes, where L is a dpa derivative, are surprisingly non-luminescent. This is attributed to the presence of energetically accessible metal-based d-d excited states that can quench any MLCT or ligand-centered excited states. researchgate.net An exception is [Re(CO)₃Cl(tppd)], which luminesces at 516 nm. researchgate.net

Chromium(III): Dinuclear chromium(III) complexes with a hexa-aza-dithiophenolate macrocycle have been shown to luminesce at 750 nm upon excitation into the LMCT and d-d bands. nih.gov These complexes exhibit temperature-dependent absolute quantum yields, reaching up to 0.45 at 77 K in a frozen glass matrix. nih.gov

Ruthenium(II): Ruthenium(II) complexes with polypyridyl ligands, including those derived from dpa, are renowned for their robust photophysical properties. mdpi.com They typically display intense ³MLCT emission. nih.govcityu.edu.hk The emission characteristics can be tuned by modifying the ligand structure. For example, in a series of [Ru(4,4′-btfmb)₂(IP-nT)]²⁺ complexes, the lowest-lying triplet states are ³MLCT for shorter oligothiophene chains, transitioning to a longer-lived ³ILCT (intraligand charge-transfer) state for longer chains. nih.gov

Zinc(II): Zinc(II) complexes of dpa and its derivatives often exhibit ligand-based blue fluorescence. researchgate.net For instance, the complex [Zn(dpa)(CN)₂] is a blue photoluminescent material. rsc.org The luminescence quantum yield of chiral 2,2′-bipyridine-type ligands, which are structurally related to dpa, increases upon coordination to zinc(II). rsc.org Zinc complexes of a dpa-functionalized anthracene (B1667546) derivative also show blue luminescence, albeit with slightly lower quantum efficiencies than the free ligand. nih.gov

| Metal Center | Complex Type | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Features | Reference |

| Re(I) | [Re(CO)₃Cl(tppd)] | 516 | 0.04 | Exception to general non-luminescence of Re(I)-dpa complexes. | researchgate.net |

| Cr(III) | Dinuclear macrocycle | 750 | 0.45 (at 77K) | Temperature-dependent LMCT emission. | nih.gov |

| Ru(II) | [Ru(bpy)₂(L)]²⁺ | ~610-620 | - | Intense and long-lived ³MLCT emission. | nih.govcityu.edu.hk |

| Zn(II) | [Zn(dpa)(CN)₂] | Blue emission | - | Ligand-based fluorescence. | rsc.org |

Oxygen Quenching and Protection Strategies for Luminophores

The luminescence of many metal complexes, particularly those with long-lived excited states like Ru(II) polypyridyl complexes, is susceptible to quenching by molecular oxygen. This process involves energy transfer from the excited state of the luminophore to ground-state triplet oxygen, generating singlet oxygen and deactivating the luminophore.

Strategies to protect these luminophores from oxygen quenching are crucial for their application in areas like bio-imaging and sensors. While the provided search results mention the general issue of oxygen quenching for similar systems, specific protection strategies for this compound complexes are not detailed. However, general approaches in the field include the encapsulation of the luminophore in a protective matrix or the covalent attachment of shielding groups to prevent direct contact with molecular oxygen.

Advanced Photonic Phenomena

Electrochromism and Photochromism

Electrochromism and photochromism involve the reversible change in a material's color upon stimulation by an electrical voltage or light, respectively. These phenomena are hallmarks of molecular systems that can exist in two or more stable or metastable states with distinct absorption spectra.

While specific studies on the electrochromism of tri(2-pyridyl)amine (tpa) complexes are not extensively detailed in the surveyed literature, the behavior of related ruthenium(II) polypyridyl complexes is well-established. For instance, ruthenium(II) tris(bipyridine) complexes bearing electron-withdrawing substituents exhibit multicolor electrochromism. acs.org The electron-withdrawing groups shift the ligand-based reduction potentials to more positive values, allowing for the stabilization of multiple reduced states, each with a characteristic color. acs.org It is plausible that Ru(II) complexes of tpa could exhibit similar electrochromic behavior, with the tpa ligand participating in the redox processes that lead to color changes.

Photochromism in polypyridyl amine systems is often achieved by incorporating a known photochromic unit into the ligand framework or by utilizing a photo-responsive metal center. Research on ruthenium complexes with ligands containing both triarylamine and dithienylethene (a photochromic moiety) demonstrates that light can be used to switch the electronic interaction between the metal and the triarylamine redox centers. rsc.org Another relevant phenomenon is light-induced excited spin-state trapping (LIESST), a form of molecular photoswitching observed in certain iron(II) complexes. An iron(II) complex featuring the related ligand tris(2-pyridylmethyl)amine (B178826) (TPMA) has been shown to exhibit a thermal spin crossover (SCO) that can be influenced by light, demonstrating photo-responsive magnetic and, by extension, optical properties. rsc.org

Near-Infrared (NIR) Emission

Luminescence in the near-infrared (NIR) region of the electromagnetic spectrum (typically >700 nm) is a highly sought-after property for applications in biological imaging and telecommunications, owing to the reduced scattering and deeper penetration of NIR light through tissues. While many transition metal complexes luminesce in the visible region, achieving NIR emission often requires specific molecular design strategies.

A key strategy for inducing a red-shift in emission towards the NIR region involves the use of heavy metal ions, such as osmium(II), in combination with polypyridyl-type ligands. uzh.ch The strong spin-orbit coupling associated with the heavy osmium center facilitates intersystem crossing to the triplet excited state and enhances phosphorescence from the lowest-energy triplet metal-to-ligand charge transfer (³MLCT) state. nih.govacs.org Although direct studies on Os(II)-tpa complexes are limited, extensive research on Os(II) complexes with the analogous terpyridine (tpy) ligand provides significant insight. These complexes consistently display strong phosphorescence in the NIR domain at room temperature. nih.govacs.orgresearchgate.netrsc.org The emission wavelength can be tuned by modifying the ancillary ligands, but generally falls within the 720-780 nm range. nih.govacs.org This body of work strongly suggests that osmium(II) complexes of tri(2-pyridyl)amine would be promising candidates for NIR-emissive materials.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Lifetime (ns) | Reference |

|---|---|---|---|---|

| [Os(tpy-Hbzim-dipy)(tpy-PhCH3)]2+ | 489-521 | 728-780 | 20.0-171.0 | nih.govacs.org |

| [Os(tpy-Hbzim-dipy)(H2pbbzim)]2+ | 489-521 | 728-780 | 20.0-171.0 | nih.govacs.org |

| Os(II)-terpyridine complexes with styrylbenzene units | 495-506 | 737-752 | 107-165 | researchgate.net |

| [Os(4,7-diphenyl-1,10-phenanthroline)2L]2+ | ~650-750 | Not Reported | Not Reported | uzh.ch |

Singlet Oxygen Sensitization and Related Processes

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species utilized in photodynamic therapy (PDT) for cancer treatment and in various photochemical syntheses. The generation of ¹O₂ is typically achieved through energy transfer from a photosensitizer molecule in its triplet excited state to ground-state triplet oxygen (³O₂). Ruthenium(II) polypyridyl complexes are renowned for their efficacy as photosensitizers. acs.orgresearchgate.net

Upon light absorption, the complex is promoted to a singlet excited state, which rapidly undergoes intersystem crossing to a long-lived ³MLCT excited state. If this triplet state has sufficient energy, it can transfer that energy to ³O₂, producing ¹O₂. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Detailed studies on ruthenium complexes incorporating the ligand tris(2-pyridylmethyl)amine (TPMA), a close analog of tpa, provide valuable data on singlet oxygen generation. nih.gov Research has shown that these complexes can be highly efficient photosensitizers, with their performance being tunable through modification of other ligands in the coordination sphere. For example, the protonation state of an ancillary dihydroxybipyridine ligand was found to have a dramatic effect on the singlet oxygen quantum yield. The deprotonated forms of the complexes exhibited ΦΔ values that were an order of magnitude higher than their protonated counterparts, with one complex reaching a quantum yield of 0.87. nih.gov This highlights the sensitive dependence of the energy transfer process on the electronic properties of the complex.

| Complex | ΦΔ (in CD3OD) | Conditions | Reference |

|---|---|---|---|

| [Ru(6,6'-dhbp)(tpa)]2+ (Protonated form) | 0.048 | λexc = 450 nm | nih.gov |

| [Ru(6,6'-dcbp)(tpa)] (Deprotonated form) | 0.48 | λexc = 450 nm | nih.gov |

| [Ru(6,6'-dhbp)(bpa)]2+ (Protonated form) | 0.041 | λexc = 450 nm | nih.gov |

| [Ru(6,6'-dcbp)(bpa)] (Deprotonated form) | 0.18 | λexc = 450 nm | nih.gov |

| [Ru(4,4'-dhbp)(tpa)]2+ (Protonated form) | 0.048 | λexc = 450 nm | nih.gov |

| [Ru(4,4'-dcbp)(tpa)] (Deprotonated form) | 0.87 | λexc = 450 nm | nih.gov |

Compound Index

| Abbreviation/Common Name | Systematic Name |

|---|---|

| tpa | Tri(2-pyridyl)amine or this compound |

| TPMA | Tris(2-pyridylmethyl)amine |

| tpy | 2,2';6',2''-Terpyridine |

| bpy | 2,2'-Bipyridine (B1663995) |

| 6,6'-dhbp | 6,6'-dihydroxy-2,2'-bipyridine |

| 4,4'-dhbp | 4,4'-dihydroxy-2,2'-bipyridine |

| bpa | N,N-bis(2-pyridylmethyl)amine |

| dppe | 1,2-Bis(diphenylphosphino)ethane |

| TPTz | 2,4,6-tris(2-pyridyl)-1,3,5-triazine |

Supramolecular Chemistry and Advanced Materials Science Applications of N,n Dipyridin 2 Ylpyridin 2 Amine

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry. N,N-dipyridin-2-ylpyridin-2-amine and its analogues are exemplary in this regard, utilizing a combination of directed interactions to form intricate assemblies.

Directed Assembly via Hydrogen Bonding and Metal Coordination

The self-assembly of these pyridyl-based compounds is primarily driven by two powerful non-covalent interactions: hydrogen bonding and metal coordination. The amine groups present in these molecules can act as hydrogen bond donors, while the nitrogen atoms within the pyridine (B92270) rings are excellent hydrogen bond acceptors. This dual functionality allows for the formation of robust, one-dimensional, two-dimensional, and even three-dimensional networks.

In the presence of metal ions, the pyridine units act as effective ligands, chelating to the metal centers. This coordination-driven self-assembly adds another layer of control and complexity to the resulting architectures. nih.gov The choice of metal ion and its coordination geometry, along with the specific structure of the pyridyl amine ligand, dictates the final supramolecular structure, which can range from discrete macrocycles to extended coordination polymers. nih.gov